

Application Note: Quantification of Dodoviscin A using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: *Dodoviscin A*

Cat. No.: *B15573976*

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Introduction

Dodoviscin A is a natural product with potential pharmacological activities.[1] Accurate and reliable quantification of **Dodoviscin A** in various matrices is essential for research and development, quality control, and pharmacokinetic studies. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of **Dodoviscin A**. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range.

Chemical Structure

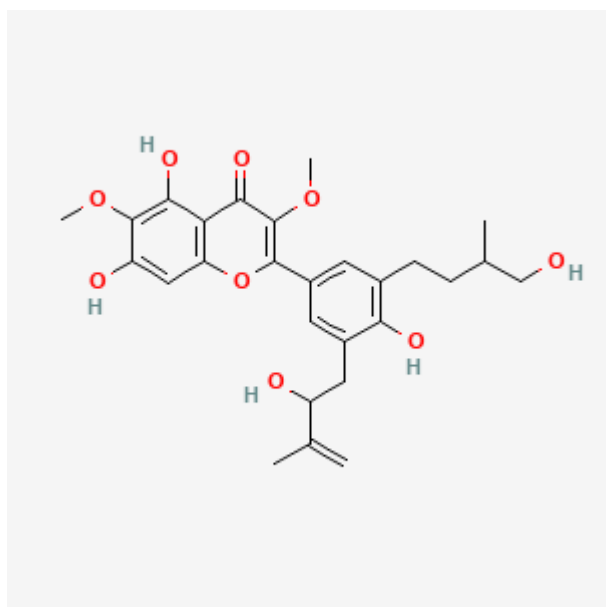


Figure 1: Chemical Structure of **Dodoviscin A**.^[1]

Experimental Protocols

1. Materials and Reagents

- **Dodoviscin A** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)
- Sample matrix (e.g., plasma, plant extract, formulation buffer)

2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- UV Detection Wavelength: Determined by UV scan of **Dodoviscin A** (a hypothetical value of 280 nm is used here).
- Injection Volume: 20 μL .
- Run Time: 15 minutes.

Table 1: Gradient Elution Program

Time (min)	% Solvent A	% Solvent B
0.0	70	30
10.0	30	70
12.0	30	70
12.1	70	30
15.0	70	30

3. Preparation of Standard and Sample Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Dodoviscin A** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation (from a plant extract):
 - Accurately weigh 1 g of the dried and powdered plant material.
 - Extract with 20 mL of methanol using sonication for 30 minutes.
 - Centrifuge the extract at 4000 rpm for 15 minutes.
 - Collect the supernatant and filter it through a 0.45 µm syringe filter.
 - Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

4. Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

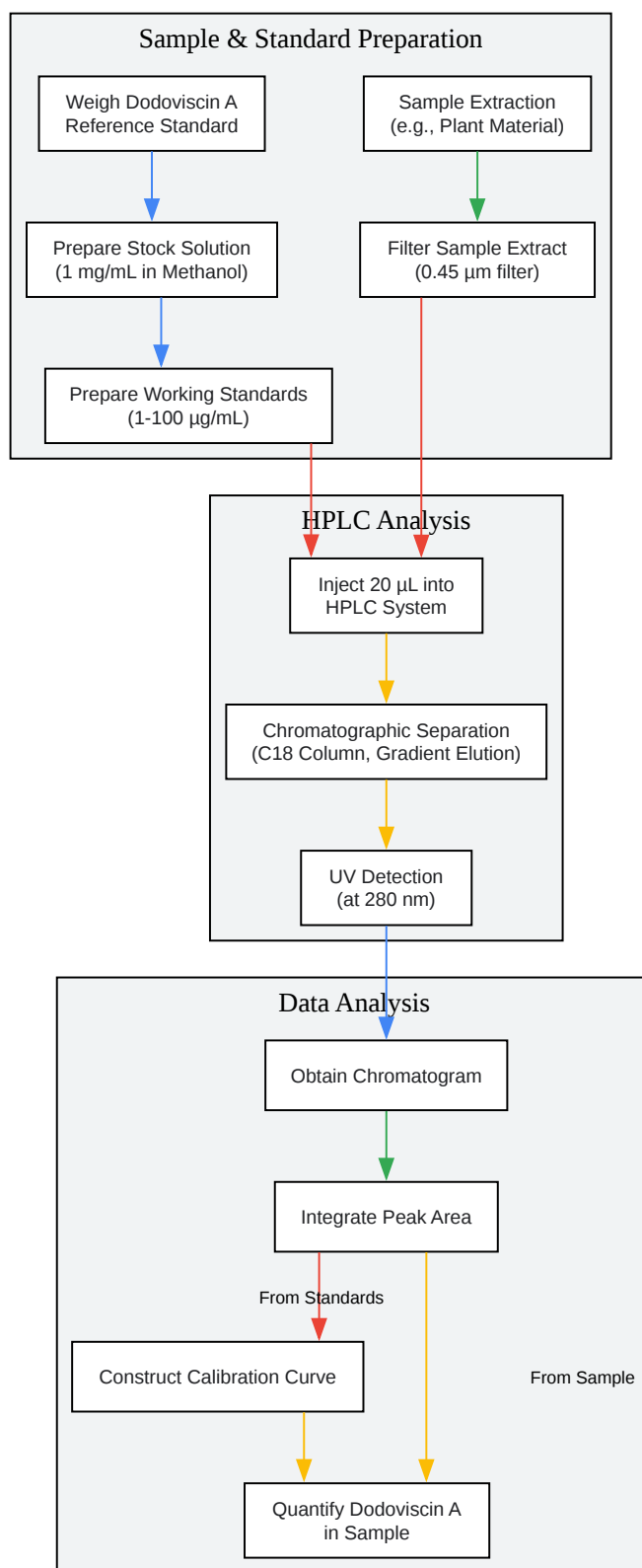
- **Linearity:** Assessed by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting the peak area against the concentration.
- **Precision:** Determined by analyzing six replicate injections of a standard solution at three different concentrations (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).
- **Accuracy:** Evaluated by the recovery of known amounts of **Dodoviscin A** spiked into a sample matrix at three different concentration levels.
- **LOD and LOQ:** Calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r^2)	≥ 0.999
Intra-day Precision (%RSD)	$< 2\%$
Inter-day Precision (%RSD)	$< 3\%$
Accuracy (Recovery %)	98 - 102%
Limit of Detection (LOD) (µg/mL)	0.25
Limit of Quantification (LOQ) (µg/mL)	0.75

Visualization



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Caption: Experimental workflow for the HPLC-UV quantification of **Dodoviscin A**.

Conclusion

The developed HPLC-UV method provides a reliable and efficient means for the quantification of **Dodoviscin A**. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research laboratory setting. The validation data demonstrates that the method meets the requirements for a reliable analytical procedure. High-performance liquid chromatography (HPLC) is a versatile technique for the separation of natural products in complex samples.[2] The choice of an appropriate detection method is crucial due to the diversity of natural products.[2] HPLC is a fundamental component of natural product isolation and analysis programs.[3]

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References

- 1. Dodoviscin A | C₂₇H₃₂O₉ | CID 57409962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
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